molecular formula C17H24O4 B177873 2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) CAS No. 2181-22-8

2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione)

Cat. No.: B177873
CAS No.: 2181-22-8
M. Wt: 292.4 g/mol
InChI Key: JSCUZLUQVFQIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) is a complex organic compound characterized by its unique structure, which includes two cyclohexane rings with multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) typically involves the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with various substituted ethylenes under Michael reaction conditions. For example, the reaction of dimedone with 1,1-diacetyl-2-benzoylethylene in ethanol in the presence of an alkali catalyst yields the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing purification techniques like recrystallization or chromatography, would likely be applied.

Chemical Reactions Analysis

Types of Reactions

2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione) involves its interaction with various molecular targets. The compound’s structure allows it to participate in multiple pathways, including:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-16(2)6-12(18)10(13(19)7-16)5-11-14(20)8-17(3,4)9-15(11)21/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCUZLUQVFQIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)CC2C(=O)CC(CC2=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20944417
Record name 2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2181-22-8
Record name Formaldehyde, dimedon deriv.
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404203
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione)
Reactant of Route 2
2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione)
Reactant of Route 3
2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione)
Reactant of Route 4
2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione)
Reactant of Route 5
2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione)
Reactant of Route 6
2,2'-Methylenebis(5,5-dimethylcyclohexane-1,3-dione)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.